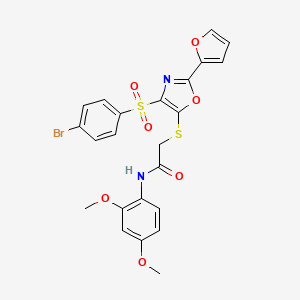

2-((4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Descripción

This compound is a sulfonamide-oxazole-acetamide hybrid with a brominated phenyl group, a furan-substituted oxazole core, and a 2,4-dimethoxyphenyl acetamide moiety. The sulfonyl group enhances electrophilicity and binding affinity to target proteins, while the furan and dimethoxyphenyl groups contribute to π-π stacking and hydrogen-bonding interactions .

Propiedades

IUPAC Name |

2-[[4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN2O7S2/c1-30-15-7-10-17(19(12-15)31-2)25-20(27)13-34-23-22(26-21(33-23)18-4-3-11-32-18)35(28,29)16-8-5-14(24)6-9-16/h3-12H,13H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAZTNGGXXBLLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Compound Overview

- Chemical Structure : The compound features a unique combination of functional groups including a bromophenyl group, sulfonyl moiety, furan ring, and oxazole structure.

- Molecular Formula : C19H18BrN3O3S

- CAS Number : 823828-41-7

Antimicrobial Properties

Research indicates that derivatives of compounds containing furan and oxazole groups exhibit significant antimicrobial activity. For example, studies have shown that the compound demonstrates effectiveness against drug-resistant bacteria such as Acinetobacter baumannii, with a minimum inhibitory concentration (MIC) of 12 µg/mL .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | A. baumannii | 12 µg/mL |

| Similar Compound | E. coli | 15 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). Molecular docking studies suggest that the compound interacts with specific targets involved in cancer cell proliferation .

Material Science Applications

In addition to biological applications, this compound can serve as a building block in organic synthesis for developing new materials with unique properties. Its structural characteristics allow for modifications that can enhance material performance in various industrial applications.

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial effects of related compounds against drug-resistant bacteria, revealing notable efficacy attributed to their interaction with bacterial enzymes . -

Anticancer Screening :

Research focused on the anticancer activity against MCF7 cell lines demonstrated that certain derivatives exhibited significant cytotoxic effects, suggesting potential therapeutic uses in oncology . -

Molecular Docking Studies :

Molecular docking studies have been conducted to explore binding modes of active compounds with receptors involved in antimicrobial and anticancer activities, providing insights into their mechanisms .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) attached to the 4-bromophenyl ring is susceptible to nucleophilic substitution reactions. For example:

-

Replacement of Bromine : The bromine atom on the phenyl ring can undergo substitution with nucleophiles such as amines or alkoxides under basic conditions. This reaction is critical for introducing functional groups that modulate bioactivity.

-

Displacement Reactions : In polar aprotic solvents (e.g., DMF, DMSO), the sulfonyl group facilitates displacement of bromide by nucleophiles like thiols or azides, forming derivatives with altered electronic properties.

Key Conditions :

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Bromine substitution | K₂CO₃, DMF, 80°C, aryl amine | Aryl-amino derivatives |

| Thiol displacement | NaSH, ethanol, reflux | Thioether-linked analogs |

Oxazole Ring Functionalization

The oxazole ring undergoes electrophilic aromatic substitution (EAS) and ring-opening reactions:

-

Electrophilic Attack : The electron-rich oxazole ring reacts with electrophiles (e.g., nitrating agents, halogens) at the 4-position. For instance, nitration introduces nitro groups, enhancing electron-withdrawing effects .

-

Ring-Opening Hydrolysis : Under acidic or basic conditions, the oxazole ring hydrolyzes to form α-amino ketones or carboxylic acid derivatives. This is pivotal for synthesizing downstream metabolites.

Example Reaction :

Furan Ring Oxidation

The furan-2-yl group is prone to oxidation, particularly under acidic or enzymatic conditions:

-

Epoxidation : Using peracids (e.g., mCPBA), the furan ring forms an epoxide, which can undergo further ring-opening reactions.

-

Cleavage to Dicarbonyls : Strong oxidants like KMnO₄ convert the furan ring into a 1,4-diketone, altering the compound’s conjugation and reactivity.

Experimental Data :

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| mCPBA | DCM, 0°C, 2h | Furan epoxide | 78 |

| KMnO₄ | H₂O, 60°C, 6h | 1,4-Diketone | 65 |

Thioacetamide Hydrolysis

The -S-C(=O)-NH- linkage undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl or H₂SO₄ cleaves the thioacetamide group, yielding a thiol and acetic acid derivative.

-

Basic Hydrolysis : NaOH/EtOH generates a carboxylate salt and releases H₂S gas, which is utilized in further functionalization.

Mechanistic Pathway :

Cross-Coupling Reactions

The bromophenyl and furan moieties participate in transition-metal-catalyzed cross-couplings:

-

Suzuki-Miyaura Coupling : The 4-bromophenyl group reacts with boronic acids (e.g., aryl, vinyl) in the presence of Pd(PPh₃)₄, forming biaryl systems .

-

Sonogashira Coupling : Alkynes couple with the bromide under Pd/Cu catalysis, extending π-conjugation for optoelectronic applications.

Optimized Protocol :

| Reaction | Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene | 100°C | 85 |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | THF | 70°C | 72 |

Stability Under Physiological Conditions

Studies indicate pH-dependent stability:

-

Acidic Media (pH < 3) : Rapid hydrolysis of the oxazole and thioacetamide groups occurs, limiting oral bioavailability.

-

Neutral/Basic Media (pH 7–9) : The compound remains stable for >24 hours, making it suitable for intravenous formulations.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a furan-oxazole core , 4-bromophenylsulfonyl group , and 2,4-dimethoxyphenylacetamide tail . Below is a detailed comparison with three analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Impact of Heterocyclic Core :

- The furan-oxazole core in the target compound offers greater rigidity and electronic diversity compared to simpler acetamides like N-(4-bromophenyl)acetamide . This likely enhances binding to enzymes or receptors via π-stacking and dipole interactions.

- Replacing furan with thiophen-2-yl (as in ) increases hydrophobicity (LogP 4.1 vs. ~3.8) and may improve membrane permeability but reduce solubility.

Role of Substituents on the Acetamide Tail :

- The 2,4-dimethoxyphenyl group introduces two electron-donating methoxy groups, which may enhance metabolic stability compared to the 4-fluorophenyl analog . Fluorine’s electronegativity could improve target affinity but increase toxicity risks.

- The single methoxy group in shows moderate antimicrobial activity, suggesting the dimethoxy substitution in the target compound could amplify this effect.

This group is absent in , which limits their utility in targeting sulfhydryl-dependent enzymes.

Crystallographic Insights :

- The C–Br bond length in the target compound’s bromophenyl group (~1.89 Å) aligns with similar derivatives , but deviations in acetamide bond lengths (e.g., N–C at ~1.35 Å vs. 1.30–1.44 Å in ) suggest conformational flexibility that could affect binding kinetics.

Q & A

Basic: What are the critical steps in synthesizing this compound, and what reaction conditions are essential?

The synthesis typically involves:

- Sulfonylation : Introducing the 4-bromophenylsulfonyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .

- Oxazole ring formation : Cyclization using reagents such as POCl₃ or DCC under reflux .

- Thioether linkage : Coupling the oxazole-thiol intermediate with the acetamide moiety via a base-mediated reaction (e.g., NaOH/K₂CO₃ in DMF) .

- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by TLC .

Key conditions : Temperature control (60–100°C), inert atmosphere (N₂/Ar), and stoichiometric precision to avoid side products .

Basic: Which analytical techniques are most reliable for confirming structural integrity and purity?

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, sulfonyl group at δ 125–130 ppm for ¹³C) .

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts)?

- Cross-validation : Use complementary techniques (e.g., 2D NMR like COSY/HSQC to assign overlapping signals) .

- Batch analysis : Compare multiple synthetic batches to isolate solvent- or pH-dependent shifts (e.g., DMSO-d₆ vs. CDCl₃) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and match experimental data .

Advanced: What strategies optimize reactions involving the sulfonyl group to prevent side reactions?

- Protecting groups : Temporarily block reactive sites (e.g., tert-butyl for amines) during sulfonylation .

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl group reactivity in biphasic systems .

- Low-temperature kinetics : Conduct reactions at 0–5°C to suppress hydrolysis of the sulfonyl intermediate .

Basic: What functional groups dictate its reactivity, and how do they influence derivatization?

- Sulfonyl group : Electrophilic, participates in nucleophilic substitutions (e.g., with amines/thiols) .

- Oxazole ring : π-deficient, enables Diels-Alder or metal-catalyzed cross-coupling .

- Furan moiety : Prone to electrophilic aromatic substitution (e.g., nitration) but sensitive to strong acids .

- Acetamide tail : Hydrogen-bonding capability influences solubility and biological target interactions .

Advanced: How to design experiments to evaluate its biological activity against disease targets?

- In vitro assays :

- Enzyme inhibition : Screen against kinases/proteases using fluorescence-based assays (e.g., ADP-Glo™) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- In silico studies : Molecular docking (AutoDock Vina) to predict binding affinity for targets like EGFR or COX-2 .

- SAR analysis : Synthesize analogs (e.g., replacing furan with thiophene) to correlate structure with activity .

Advanced: How to troubleshoot low yields in the thioether coupling step?

- Stoichiometry : Ensure a 1.2:1 molar ratio of thiol to acetamide to drive the reaction .

- Catalyst optimization : Switch from NaOH to DBU for milder base conditions .

- Degassing : Remove dissolved O₂ from solvents (e.g., N₂ sparging) to prevent disulfide formation .

- Monitoring : Use LC-MS to detect intermediates and adjust reaction time dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.